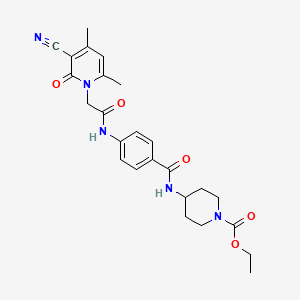
ethyl 4-(4-(2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamido)benzamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule that may be related to the family of piperidine derivatives, which are known for their potential pharmacological activities. Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase (anti-AChE) activity, as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . These compounds have shown significant potential as therapeutic agents, particularly in the context of neurodegenerative diseases such as dementia .
Synthesis Analysis
The synthesis of related piperidine derivatives involves the introduction of various substituents to enhance biological activity. For instance, the substitution of the benzamide moiety with a bulky group and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide have been found to dramatically enhance anti-AChE activity . The synthesis process often involves multiple steps, including the use of mild, nonnucleophilic bases like triethylamine, as demonstrated in the efficient syntheses of pyrrole derivatives . These methods provide access to a diverse library of compounds from commercially available starting materials .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The basic quality of the nitrogen atom in the piperidine ring, for example, plays a significant role in the interaction with biological targets such as acetylcholinesterase . The presence of cyano and methyl groups, as seen in related compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, can influence the electronic properties and steric hindrance of the molecule, potentially affecting its biological activity .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including acid-catalyzed dehydration and reactions with dinucleophiles. These reactions can lead to the formation of different pyrrole and pyrimidine systems, which are important structural motifs in medicinal chemistry . For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield a variety of substituted pyrimidinecarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various functional groups can alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. The presence of ester groups, as in the case of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, can make the compounds more lipophilic, potentially enhancing their ability to cross biological membranes .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
- Cyanoacetamide derivatives, including compounds structurally related to the query chemical, are key intermediates in the synthesis of various heterocyclic compounds. These derivatives have been utilized to synthesize benzothiophenes, coumarins, and pyrazoles with promising antitumor and antioxidant activities (Bialy & Gouda, 2011).
Antimycobacterial Activity
- Ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a core structural motif with the query compound, have been designed as Mycobacterium tuberculosis GyrB inhibitors. One of the compounds demonstrated significant activity in vitro against Mycobacterium smegmatis and Mycobacterium tuberculosis, with promising implications for tuberculosis treatment (Jeankumar et al., 2013).
Metal–Organic Frameworks (MOFs)
- Carboxylate-assisted ethylamide metal–organic frameworks have been synthesized and characterized, showcasing diverse structures and functionalities. These MOFs are explored for their thermostability and luminescence properties, indicating potential applications in sensing and catalysis (Sun et al., 2012).
Novel Synthetic Routes and Biological Activities
- Research has led to the development of new synthetic routes for oxadiazoles, oxadiazolopyridines, and pyridopyridazines, demonstrating the versatility of cyanoacetamide-based chemistry in creating biologically active compounds (Elnagdi et al., 1988).
Pharmacological Potential
- Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the query compound, have shown significant antimycobacterial activity. This highlights the potential of these compounds in addressing drug-resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
ethyl 4-[[4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-4-35-25(34)29-11-9-20(10-12-29)28-23(32)18-5-7-19(8-6-18)27-22(31)15-30-17(3)13-16(2)21(14-26)24(30)33/h5-8,13,20H,4,9-12,15H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLCDGKVHYXVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=CC(=C(C3=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
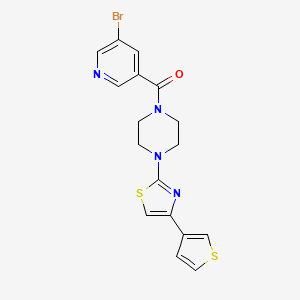
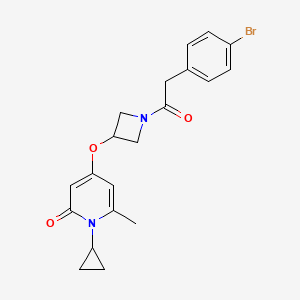
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)
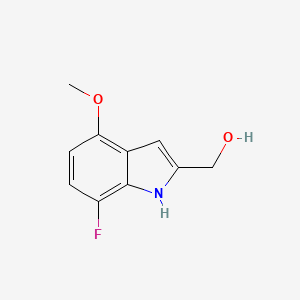
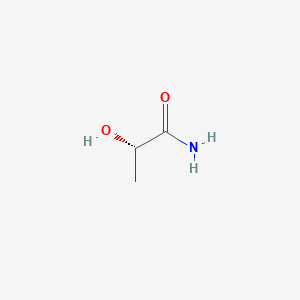
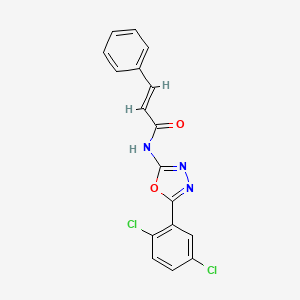
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)
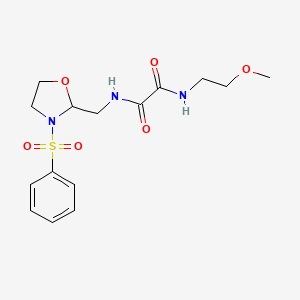
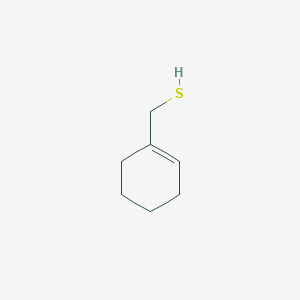



![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)